GS-389

Description

Properties

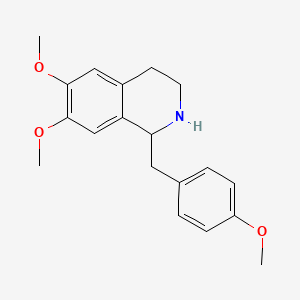

IUPAC Name |

6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3/c1-21-15-6-4-13(5-7-15)10-17-16-12-19(23-3)18(22-2)11-14(16)8-9-20-17/h4-7,11-12,17,20H,8-10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXTUEUWFEKEQHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2C3=CC(=C(C=C3CCN2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40961767 |

Source

|

| Record name | 6,7-Dimethoxy-1-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40961767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41498-37-7 |

Source

|

| Record name | GS 389 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041498377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-Dimethoxy-1-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40961767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of IBI389 (GS-389)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of IBI389, an investigational bispecific antibody targeting Claudin-18.2 (CLDN18.2) and CD3. The document synthesizes preclinical rationale and clinical findings, offering insights for researchers, scientists, and professionals in the field of drug development.

Introduction to IBI389

IBI389 is a T-cell engaging bispecific antibody designed to redirect a patient's own T-cells to recognize and eliminate cancer cells expressing CLDN18.2.[1] CLDN18.2 is a tight junction protein that is normally expressed in a limited manner in gastric mucosa but is aberrantly expressed on the surface of various tumor cells, including those in gastric, gastroesophageal junction, and pancreatic cancers.[1] This differential expression profile makes CLDN18.2 an attractive target for cancer therapy. IBI389 simultaneously binds to the CD3 epsilon chain of the T-cell receptor (TCR) complex and to CLDN18.2 on tumor cells, facilitating the formation of a cytolytic synapse and subsequent tumor cell lysis.[1]

Core Mechanism of Action

The primary mechanism of action of IBI389 is to function as a T-cell engager, physically linking cytotoxic T-lymphocytes to CLDN18.2-positive tumor cells. This process is independent of the T-cell's natural antigen specificity. The key steps are as follows:

-

Dual Target Engagement: One arm of the bispecific antibody binds to the extracellular domain of CLDN18.2 on the tumor cell surface, while the other arm binds to the CD3 component of the T-cell receptor complex on a T-cell.

-

Immunological Synapse Formation: This dual binding brings the T-cell into close proximity with the tumor cell, forcing the formation of an immunological synapse.

-

T-Cell Activation: The engagement of the CD3 receptor, even in the absence of co-stimulatory signals, triggers the T-cell activation signaling cascade.

-

Tumor Cell Lysis: Activated T-cells release cytotoxic granules containing perforin and granzymes, which induce apoptosis in the target tumor cell. This process is known as T-cell dependent cellular cytotoxicity (TDCC).

-

T-Cell Proliferation and Cytokine Release: T-cell activation also leads to the proliferation of T-cells and the release of pro-inflammatory cytokines, which can further enhance the anti-tumor immune response.

Preclinical studies have indicated that IBI389 can bind to tumor cells and demonstrate significant anti-tumor effects even in cell lines with low CLDN18.2 expression.[2][3]

Signaling Pathways

The mechanism of action of IBI389 involves the activation of the CD3 signaling pathway in T-cells.

Upon engagement of the CD3 complex by IBI389, a signaling cascade is initiated within the T-cell, leading to its activation. The key events in this pathway include:

-

ITAM Phosphorylation: The immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic tails of the CD3 subunits are phosphorylated by Src family kinases, such as Lck.

-

ZAP-70 Recruitment and Activation: The phosphorylated ITAMs serve as docking sites for the Syk family kinase ZAP-70 (Zeta-associated protein of 70 kDa), which is subsequently phosphorylated and activated by Lck.

-

Downstream Signaling Cascades: Activated ZAP-70 phosphorylates downstream adaptor proteins, such as LAT (Linker for Activation of T-cells) and SLP-76. This leads to the activation of multiple signaling pathways, including:

-

PLCγ1-Calcium Flux Pathway: Activation of phospholipase C gamma 1 (PLCγ1) leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, leading to the activation of the transcription factor NFAT (Nuclear Factor of Activated T-cells).

-

Ras-MAPK Pathway: Activation of the Ras-MAPK pathway results in the activation of the transcription factor AP-1.

-

PKC-NF-κB Pathway: DAG activates Protein Kinase C (PKC), which in turn activates the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).

-

The activation of these transcription factors ultimately leads to the expression of genes involved in T-cell activation, proliferation, cytokine production, and cytotoxicity.

Experimental Protocols

Detailed proprietary experimental protocols for IBI389 are not publicly available. However, the following are representative methodologies typically employed in the preclinical and clinical development of bispecific T-cell engagers.

-

Binding Affinity and Specificity Assays:

-

Objective: To determine the binding affinity (Kd) of IBI389 to both CLDN18.2 and CD3, and to confirm its specificity.

-

Methods:

-

ELISA (Enzyme-Linked Immunosorbent Assay): Recombinant CLDN18.2 and CD3 proteins are coated on plates, and the binding of serially diluted IBI389 is detected.

-

SPR (Surface Plasmon Resonance): Provides real-time kinetics of the binding interaction between IBI389 and its targets.

-

Flow Cytometry: CLDN18.2-expressing tumor cell lines and CD3-expressing T-cells are incubated with fluorescently labeled IBI389 to assess cell surface binding.

-

-

-

In Vitro T-Cell Dependent Cellular Cytotoxicity (TDCC) Assays:

-

Objective: To quantify the ability of IBI389 to induce T-cell mediated killing of CLDN18.2-positive tumor cells.

-

Method:

-

CLDN18.2-positive target tumor cells are co-cultured with human peripheral blood mononuclear cells (PBMCs) or isolated T-cells as effector cells at various effector-to-target (E:T) ratios.

-

IBI389 is added at a range of concentrations.

-

After an incubation period (e.g., 48-72 hours), tumor cell viability is measured using assays such as lactate dehydrogenase (LDH) release, calcein-AM staining, or luciferase-based reporter systems.

-

The percentage of specific lysis is calculated, and the EC50 (half-maximal effective concentration) is determined.

-

-

-

T-Cell Activation and Proliferation Assays:

-

Objective: To confirm that IBI389 activates T-cells in the presence of target cells.

-

Methods:

-

Flow Cytometry for Activation Markers: Following co-culture in a TDCC assay, T-cells are stained for activation markers such as CD25 and CD69.

-

CFSE (Carboxyfluorescein succinimidyl ester) Proliferation Assay: T-cells are labeled with CFSE prior to co-culture. T-cell proliferation is measured by the dilution of the CFSE dye as cells divide.

-

-

-

Cytokine Release Assays:

-

Objective: To measure the profile and quantity of cytokines released upon IBI389-mediated T-cell activation.

-

Method: Supernatants from the TDCC assays are collected at various time points and analyzed for the presence of cytokines such as IFN-γ, TNF-α, IL-2, IL-6, and IL-10 using multiplex assays like Luminex or single-plex ELISAs.

-

-

Study Design: An open-label, multicenter, Phase Ia/Ib study to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of IBI389 in patients with advanced solid tumors.[4][5]

-

Phase Ia (Dose Escalation):

-

Phase Ib (Dose Expansion):

-

Primary Outcome Measures:

-

Incidence of Dose-Limiting Toxicities (DLTs).

-

Incidence and severity of adverse events.

-

-

Secondary Outcome Measures:

-

Objective Response Rate (ORR).

-

Disease Control Rate (DCR).

-

Pharmacokinetics (PK) profile.

-

Quantitative Data Summary

The following tables summarize the preliminary efficacy and safety data from the Phase I clinical trial of IBI389 (NCT05164458).

Table 1: Preliminary Efficacy of IBI389 in CLDN18.2-Positive Tumors

| Tumor Type | Patient Population | Number of Patients (n) | Objective Response Rate (ORR) | Disease Control Rate (DCR) |

| Gastric/Gastroesophageal Junction Cancer | ≥2 prior lines of therapy | 26 | 30.8% | 73.1% |

| Pancreatic Ductal Adenocarcinoma | CLDN18.2 expression ≥10% | 23 | 30.4% | 69.6% |

Table 2: Summary of Treatment-Related Adverse Events (TRAEs) in the Phase I Study (All Patients)

| Adverse Event Category | Any Grade | Grade ≥3 |

| Any TRAE | 97.4% | 55.3% |

| Most Common Grade ≥3 TRAEs (≥4%) | ||

| Gamma-glutamyl transferase increased | N/A | 21.9% |

| Lymphocyte count decreased | N/A | 13.2% |

| Nausea | N/A | 4.4% |

| Cytokine Release Syndrome (CRS) | ||

| Any Grade CRS | 57.0% | 0.9% (Grade 3) |

Data as of January 9, 2024, presented at ASCO.[4][5]

Conclusion

IBI389 (GS-389) is a promising anti-CLDN18.2/CD3 bispecific T-cell engager with a well-defined mechanism of action. By redirecting T-cells to kill CLDN18.2-expressing tumor cells, it has demonstrated encouraging preliminary efficacy in patients with advanced gastric, gastroesophageal junction, and pancreatic cancers. The safety profile, including the incidence and management of cytokine release syndrome, is a key area of ongoing investigation. Further clinical development will be crucial to fully elucidate the therapeutic potential of IBI389 in solid tumors.

References

- 1. Facebook [cancer.gov]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. 1stoncology.com [1stoncology.com]

- 4. Bispecific T Cell Engager Assays | In Vitro Assays Services | WuXi Biologics [wuxibiologics.com]

- 5. Innovent Delivers Oral Presentations at the 2024 ASCO Annual Meeting on Clinical Data of First-in-Class anti-CLDN18.2/CD3 Bispecific Antibody (IBI389) for the Treatment of Advanced Pancreatic Cancer and Gastric Cancer [prnewswire.com]

An In-depth Technical Guide to GS-389 Compounds: IBI389 and GT 389-255

Disclaimer: The term "GS-389" is ambiguous and appears to refer to at least two distinct therapeutic compounds in development, as well as unrelated commercial products. This guide provides a comprehensive overview of the available scientific and clinical data for two investigational drugs, IBI389 and GT 389-255, which may be the subject of the user's query.

Part 1: IBI389 - A Novel Bispecific Antibody for Cancer Immunotherapy

Introduction and Overview

IBI389 is an investigational first-in-class bispecific antibody that targets Claudin 18.2 (CLDN18.2) and the CD3 epsilon chain of the T-cell receptor complex.[1][2] Developed by Innovent Biologics, IBI389 is designed to redirect T-cells to recognize and eliminate tumor cells expressing CLDN18.2.[1][2] This T-cell engaging (TCE) antibody is currently undergoing clinical evaluation for the treatment of advanced solid tumors, including pancreatic and gastric cancers.[1][2]

Mechanism of Action

IBI389's mechanism of action is predicated on its dual-binding capability. One arm of the antibody binds to CLDN18.2, a protein expressed on the surface of tumor cells in various gastrointestinal cancers, while the other arm binds to CD3 on T-cells.[1][2] This bridging action forces an immune synapse between the T-cell and the cancer cell, leading to T-cell activation, proliferation, and subsequent cytotoxic killing of the tumor cell.[1][2] This process is independent of the traditional T-cell receptor (TCR) recognition of antigens presented by the major histocompatibility complex (MHC).[3]

Preclinical Studies

Preclinical investigations of IBI389 have demonstrated its potential as a potent anti-tumor agent. In vitro studies showed that IBI389 could effectively bind to tumor cell lines with varying levels of CLDN18.2 expression, including those with low expression.[1][2] Furthermore, these studies confirmed that IBI389 could induce T-cell-mediated cytotoxicity against these tumor cells.[1][2] The preclinical data also suggested a manageable safety profile, with a potentially low risk of cytokine release syndrome (CRS), a common adverse event associated with T-cell engaging therapies.[1][3]

Clinical Development: The NCT05164458 Trial

IBI389 is currently being evaluated in a Phase 1a/1b, open-label, multicenter clinical trial (NCT05164458) to assess its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors.[4]

The study is designed with a dose-escalation phase (Phase 1a) followed by a dose-expansion phase (Phase 1b).[4]

-

Patient Population: Eligible patients are adults (18-75 years) with histologically confirmed advanced or metastatic solid tumors who have failed or are intolerant to standard therapies.[4] Patients are required to have a life expectancy of at least 12 weeks and an ECOG performance status of 0 or 1.[4] Tissue samples are required for the analysis of CLDN18.2 expression.[4]

-

Dose Escalation (Phase 1a): This phase aims to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D) of IBI389.[4] The dosing regimen involves intravenous administration of IBI389, with a step-up dosing strategy employed at higher dose levels to mitigate the risk of CRS.[5]

-

Dose Expansion (Phase 1b): This phase further evaluates the safety and preliminary efficacy of IBI389 in specific cohorts of patients with CLDN18.2-positive solid tumors.[4]

-

Endpoints: The primary objective is to assess the safety and tolerability of IBI389.[5] Secondary objectives include evaluating the preliminary anti-tumor activity, with endpoints such as Objective Response Rate (ORR) and Disease Control Rate (DCR) assessed according to RECIST v1.1 criteria.[5]

Preliminary results from the Phase 1 trial have been presented, demonstrating a manageable safety profile and promising anti-tumor activity.

Table 1: Preliminary Efficacy of IBI389 in Advanced Gastric or Gastroesophageal Junction Cancer (G/GEJC) [6]

| Efficacy Endpoint | Value (n=26) | 95% Confidence Interval |

| Objective Response Rate (ORR) | 30.8% | 14.3 - 51.8% |

| Disease Control Rate (DCR) | 73.1% | 52.2 - 88.4% |

Table 2: Preliminary Efficacy of IBI389 in Advanced Pancreatic Ductal Adenocarcinoma (PDAC) (at 600 µg/kg) [5]

| Efficacy Endpoint | Value (n=23) | 95% Confidence Interval |

| Objective Response Rate (ORR) | 30.4% | 13.2 - 52.9% |

| Disease Control Rate (DCR) | 69.6% | 47.1 - 86.8% |

Table 3: Key Treatment-Related Adverse Events (TRAEs) in Patients with Advanced PDAC (n=64) [5]

| Adverse Event | Any Grade | Grade ≥3 |

| All TRAEs | 96.9% | 54.7% |

| Gamma-glutamyl transferase increased | Not Reported | 20.3% |

| Lymphocyte count decreased | Not Reported | 9.4% |

| Nausea | Not Reported | 7.8% |

| Cytokine Release Syndrome (CRS) | 51.6% | 0% |

Part 2: GT 389-255 - A Lipase Inhibitor for Obesity

Introduction and Overview

GT 389-255 is an investigational drug that was being developed for the treatment of obesity.[7] It is a novel conjugate of a proprietary pancreatic lipase inhibitor and a fat-binding hydrogel polymer.[7] The development of GT 389-255 was undertaken by Peptimmune, which reportedly filed for liquidation in 2011, and the current status of the compound is unclear.

Mechanism of Action

GT 389-255 is designed to act locally in the gastrointestinal tract to prevent the digestion and absorption of dietary fats.[7] The lipase inhibitor component of the conjugate blocks the action of pancreatic lipase, an enzyme essential for the breakdown of triglycerides into absorbable free fatty acids and monoglycerides. The hydrogel polymer component is intended to bind the undigested fats, potentially reducing the gastrointestinal side effects associated with other lipase inhibitors like orlistat.[7]

Clinical Development

Table 4: GT 389-255 Development Summary

| Feature | Description |

| Compound Type | Conjugate of a pancreatic lipase inhibitor and a fat-binding hydrogel polymer |

| Proposed Indication | Obesity |

| Mechanism of Action | Inhibition of fat digestion and absorption |

| Development Stage | Completed Phase I clinical trials |

| Developer | Peptimmune (company status: inactive) |

| Reported Phase I Outcome | Well-tolerated in healthy volunteers |

Chemical Structure

A precise chemical structure for the proprietary pancreatic lipase inhibitor component of GT 389-255 is not publicly available. The synthesis of synthetic pancreatic lipase inhibitors often utilizes a backbone resembling triglycerides, such as 1,3-diaminopropan-2-ol, to create molecules with modified linkages that can inhibit the enzyme.[9]

Conclusion

The designation "this compound" is not a standard identifier for a single therapeutic compound. This guide has detailed the available technical information for two distinct investigational drugs, IBI389 and GT 389-255, which may be the compounds of interest. IBI389 is a promising bispecific antibody in active clinical development for cancer immunotherapy, with encouraging preliminary data. GT 389-255 is a lipase inhibitor for obesity that showed early promise but whose development appears to have been discontinued. Researchers and drug development professionals should be aware of this ambiguity and specify the compound of interest when seeking further information.

References

- 1. Innovent Delivers Oral Presentations at the 2024 ASCO Annual Meeting on Clinical Data of First-in-Class anti-CLDN18.2/CD3 Bispecific Antibody (IBI389) for the Treatment of Advanced Pancreatic Cancer and Gastric Cancer [prnewswire.com]

- 2. Innovent Presents Clinical Data on IBI389 at 2024 ASCO for Pancreatic and Gastric Cancer [synapse.patsnap.com]

- 3. Innovent Announces First Patient Dosing of Claudin18.2/CD3 Bispecific Antibody IBI389 in Phase 1a/1b Clinical Trial for Advanced Solid Tumor [clival.com]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. Safety and efficacy of IBI389, an anti-CLDN18.2/CD3 bispecific antibody, in patients with advanced pancreatic ductal adenocarcinoma: Preliminary results from a phase 1 study. - ASCO [asco.org]

- 6. ascopubs.org [ascopubs.org]

- 7. go.drugbank.com [go.drugbank.com]

- 8. researchgate.net [researchgate.net]

- 9. Combating Obesity: Utilizing Natural and Chemical Compounds for Lipid Modification-A Mini-Review [jscholaronline.org]

(±)-O,O-Dimethylcoclaurine synthesis pathway

An In-depth Technical Guide to the Synthesis of (±)-O,O-Dimethylcoclaurine

This document provides a comprehensive technical overview of a viable synthetic pathway for (±)-O,O-Dimethylcoclaurine, also known as (±)-Laudanosine. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

(±)-O,O-Dimethylcoclaurine is a benzyltetrahydroisoquinoline alkaloid. Its core structure is prevalent in a wide range of biologically active natural products. The synthesis of this and related compounds is of significant interest for pharmacological research. This guide outlines a robust and well-established four-step synthetic route commencing from commercially available precursors, primarily employing the Bischler-Napieralski reaction as the key strategic step for constructing the isoquinoline core.

Overall Synthetic Pathway

The synthesis of (±)-O,O-Dimethylcoclaurine can be achieved through a four-step sequence involving amide formation, Bischler-Napieralski cyclization, reduction of the resulting imine, and finally, N-methylation.

Caption: Overall synthetic pathway for (±)-O,O-Dimethylcoclaurine.

Experimental Protocols and Data

This section provides detailed experimental methodologies for each key step in the synthesis. All quantitative data, including yields and melting points for intermediates and the final product, are summarized in Table 1.

Table 1: Summary of Quantitative Data for the Synthesis of (±)-O,O-Dimethylcoclaurine

| Step | Intermediate/Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| 1 | N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide | C20H25NO4 | 359.42 | 90-95 | 126-128 |

| 2 | 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline | C20H23NO4 | 341.40 | 80-85 | 99-101 |

| 3 | (±)-N-Norlaudanosine (Tetrahydropapaverine) | C20H25NO4 | 343.42 | 90-95 | 94-96 |

| 4 | (±)-O,O-Dimethylcoclaurine ((±)-Laudanosine) | C21H27NO4 | 357.45 | 85-90 | 114-116 |

Step 1: Amide Formation

Reaction: 3,4-Dimethoxyphenethylamine + 3,4-Dimethoxyphenylacetyl Chloride → N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide

Protocol:

-

To a solution of 3,4-dimethoxyphenethylamine (1.0 eq) in dichloromethane (DCM) at 0 °C is added triethylamine (1.2 eq).

-

A solution of 3,4-dimethoxyphenylacetyl chloride (1.05 eq) in DCM is added dropwise to the cooled reaction mixture over 30 minutes.

-

The reaction is allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude amide.

-

The product is purified by recrystallization from ethyl acetate/hexane.

Step 2: Bischler-Napieralski Cyclization

Reaction: N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide → 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline

Protocol:

-

The amide from Step 1 (1.0 eq) is dissolved in dry toluene in a round-bottomed flask equipped with a reflux condenser.

-

Phosphorus oxychloride (POCl3, 2.2 eq) is added dropwise to the stirred solution at 40 °C.[1]

-

After the addition is complete, the mixture is heated to reflux (approximately 110 °C) and maintained for 2 hours.[1][2]

-

The reaction is then cooled in an ice bath, leading to the precipitation of the product as its phosphate salt.

-

The solid is collected by filtration and dissolved in water.

-

The aqueous solution is basified to pH > 10 with a 40% sodium hydroxide solution, and the free base is extracted with DCM.

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford the dihydroisoquinoline.[1]

Step 3: Reduction of Dihydroisoquinoline

Reaction: 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline → (±)-N-Norlaudanosine

Protocol:

-

The dihydroisoquinoline from Step 2 (1.0 eq) is dissolved in methanol.

-

The solution is cooled to 0 °C in an ice bath.

-

Sodium borohydride (NaBH4, 1.5 eq) is added portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.[3][4]

-

After the addition, the reaction is stirred at room temperature for 4 hours.

-

The solvent is removed under reduced pressure.

-

Water is carefully added to the residue to quench any remaining NaBH4.

-

The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield (±)-N-Norlaudanosine.

Step 4: N-Methylation (Eschweiler-Clarke Reaction)

Reaction: (±)-N-Norlaudanosine → (±)-O,O-Dimethylcoclaurine

Protocol:

-

To the secondary amine from Step 3 (1.0 eq) is added formic acid (2.0 eq) and a 37% aqueous solution of formaldehyde (1.5 eq).[5][6]

-

The mixture is heated to 80-90 °C and stirred for 18 hours. The reaction is typically monitored for the cessation of CO2 evolution.[5]

-

The reaction mixture is cooled to room temperature and basified to pH 11 with 2M NaOH.

-

The aqueous phase is extracted three times with DCM.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[5]

-

The crude product is purified by column chromatography on silica gel or by recrystallization to afford pure (±)-O,O-Dimethylcoclaurine.

Experimental Workflow Visualization

The general workflow for a single synthetic step, from reaction setup to product isolation and purification, is illustrated below.

Caption: General experimental workflow for a synthetic step.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 3. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Discovery and Background of CMK389

Note to the Reader: The initial query for "GS-389" yielded ambiguous results referring to multiple distinct entities. This technical guide focuses on CMK389 , an investigational therapeutic agent, based on the assumption that its scientific nature aligns best with the user's request for an in-depth technical guide for a scientific audience. The information presented herein is based on publicly available data from clinical trial registries and lay summaries, as detailed quantitative results and preclinical study protocols are not fully available in the public domain.

This document provides a comprehensive overview of CMK389, an investigational monoclonal antibody. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and development history of this compound.

Introduction and Background

CMK389 is a monoclonal antibody developed by Novartis for the potential treatment of inflammatory diseases.[1] It has been investigated in Phase 2 clinical trials for chronic pulmonary sarcoidosis and atopic dermatitis.[1][2] The development of CMK389 stems from research into the role of specific cytokines in the inflammatory cascade of these diseases.

Discovery and Rationale

The discovery of CMK389 is rooted in the growing understanding of the role of Interleukin-18 (IL-18) in mediating inflammatory responses. IL-18 is a pro-inflammatory cytokine that plays a significant role in both innate and adaptive immunity. Elevated levels of IL-18 have been associated with the pathogenesis of various autoimmune and inflammatory conditions. The rationale for developing an IL-18 inhibitor like CMK389 is to neutralize the activity of this cytokine, thereby reducing the downstream inflammatory effects that contribute to diseases like pulmonary sarcoidosis and atopic dermatitis.

Mechanism of Action

CMK389 is an Interleukin-18 (IL-18) inhibitor.[1] It is a monoclonal antibody designed to specifically bind to and neutralize the activity of IL-18. By doing so, CMK389 is expected to block the signaling pathway initiated by IL-18, which in turn would reduce the production of other pro-inflammatory cytokines and dampen the overall inflammatory response.

Below is a diagram illustrating the proposed mechanism of action of CMK389 in inhibiting the IL-18 signaling pathway.

Preclinical Studies

Detailed protocols and quantitative data from preclinical studies of CMK389 are not extensively available in the public domain. Such studies would have typically involved in vitro assays to confirm the binding affinity and neutralizing capacity of CMK389 against IL-18. In vivo studies in animal models of inflammatory diseases would have been conducted to assess the pharmacokinetics, pharmacodynamics, and preliminary efficacy and safety of the antibody.

Clinical Development

CMK389 has been evaluated in Phase 2 clinical trials for two primary indications: chronic pulmonary sarcoidosis and atopic dermatitis.

A Phase 2, randomized, double-blind, placebo-controlled, multicenter study was conducted to evaluate the efficacy, safety, and tolerability of CMK389 in patients with chronic pulmonary sarcoidosis.[3][4]

Experimental Protocol:

-

Study Design: Participants were randomized to receive either CMK389 or a placebo.[4]

-

Treatment: CMK389 was administered as an intravenous (IV) infusion at a dose of 10 mg/kg every 4 weeks for a total of 4 doses.[5]

-

Primary Outcome: The primary endpoint was the change from baseline in the percentage of predicted Forced Vital Capacity (FVC) at week 16.[6]

Data Presentation:

Table 1: Demographics and Baseline Characteristics of the NCT04064242 Study Population.

| Characteristic | Value |

| Number of a a Participants | 62 |

| Age Range | 31 to 67 years |

| Sex | 42 men, 20 women |

Source: Novartis Clinical Trial Results Lay Summary[5]

Table 2: High-Level Efficacy and Safety Results of the NCT04064242 Study.

| Outcome | Result |

| Primary Efficacy Endpoint | |

| Change in Percent Predicted FVC | No meaningful change in how easily participants could breathe compared to placebo.[5] |

| Secondary Efficacy Endpoints | |

| Need for Increased Steroid Use | About the same number of participants in the CMK389 and placebo groups needed more steroids.[5] |

| Other Measures of Sarcoidosis | No meaningful changes in other measures of chronic pulmonary sarcoidosis compared to placebo.[5] |

| Safety | |

| Adverse Events | More than half of the participants (42 of 62) had adverse events.[5] |

| Serious Adverse Events | 2 participants had serious adverse events.[5] |

| Deaths | None reported.[5] |

| Discontinuation due to Adverse Events | No participants left the trial due to an adverse event.[5] |

| Overall Conclusion | The researchers concluded there were no new safety concerns for CMK389 in this trial.[5] |

Source: Novartis Clinical Trial Results Lay Summary[5]

The following diagram illustrates the workflow of the NCT04064242 clinical trial.

A Phase 2, randomized, placebo-controlled, multicenter study was conducted to assess the efficacy and safety of CMK389 in patients with moderate to severe atopic dermatitis.[7][8]

Experimental Protocol:

-

Study Design: A randomized, subject and investigator blinded, placebo-controlled multicenter study.[8]

-

Treatment: Participants received either CMK389 or placebo.[8] The study consisted of a 12-week treatment period with 4-weekly administrations.[7]

-

Primary Outcome: The main purpose was to assess the efficacy and safety of CMK389 in patients with atopic dermatitis.[7]

Data Presentation:

Table 3: Demographics of the NCT04836858 Study Population.

| Characteristic | Value |

| Number of Participants | 71 |

| Age Range | 19 to 63 years |

| Sex | 45 men, 22 women |

Source: Novartis Clinical Trial Results Lay Summary[2]

Table 4: High-Level Efficacy and Safety Results of the NCT04836858 Study.

| Outcome | Result |

| Primary Efficacy Endpoint | |

| Clear or Almost Clear Skin | After 4 months of treatment, there was a slightly higher number of participants with clear or almost clear skin in the CMK389 groups compared to the placebo group.[2] |

| Safety | |

| Adverse Events | A similar percentage of participants had adverse events in each treatment group.[2] |

| Discontinuation due to Adverse Events | One participant left the trial because of an adverse event.[2] |

| Overall Conclusion | The researchers found no new safety concerns for CMK389 in this trial.[2] |

Source: Novartis Clinical Trial Results Lay Summary[2]

Summary and Future Directions

CMK389, an anti-IL-18 monoclonal antibody, has been investigated in Phase 2 clinical trials for chronic pulmonary sarcoidosis and atopic dermatitis. While the primary efficacy endpoints in these studies were not met, the safety profile of CMK389 appeared to be acceptable, with no new safety concerns identified.[2][5] The future development of CMK389 is uncertain. Novartis has not announced plans for further trials in pulmonary sarcoidosis.[5] Further research and analysis of the existing data may be required to determine if there are specific patient populations that might benefit from IL-18 inhibition or if alternative dosing regimens could yield more favorable efficacy outcomes.

References

- 1. CMK-389 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. novctrd.com [novctrd.com]

- 3. Study of Efficacy, Safety and Tolerability of CMK389 in Patients With Chronic Pulmonary Sarcoidosis [ctv.veeva.com]

- 4. hra.nhs.uk [hra.nhs.uk]

- 5. novctrd.com [novctrd.com]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. hra.nhs.uk [hra.nhs.uk]

The Diverse Biological Activities of Tetrahydroisoquinoline Analogs: A Technical Guide for Drug Discovery Professionals

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active natural products and synthetic compounds. This structural motif imparts a rigid, three-dimensional framework that allows for precise orientation of functional groups, enabling potent and selective interactions with various biological targets. Consequently, THIQ analogs have emerged as a promising class of molecules in the pursuit of novel therapeutics for a multitude of diseases, ranging from cancer and neurodegenerative disorders to infectious diseases and inflammatory conditions. This in-depth technical guide provides a comprehensive overview of the significant biological activities of THIQ analogs, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration and advancement of THIQ-based drug candidates.

Anticancer Activity

Tetrahydroisoquinoline derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and cytostatic effects against a variety of cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of key enzymes and proteins crucial for cancer cell proliferation and survival.

Quantitative Anticancer Data

The anticancer efficacy of various THIQ analogs has been quantified through in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key metric. The following table summarizes the IC50 values of representative THIQ derivatives against different cancer cell lines and molecular targets.

| Compound ID | Target/Cell Line | IC50 (µM) | Reference |

| GM-3-18 | KRas (Colo320) | 0.9 - 10.7 | [1] |

| GM-3-121 | Anti-angiogenesis | 1.72 | [1] |

| 17d | MCF-7 | 0.0026 | |

| 17e | MCF-7 | 0.0089 | |

| 7e | MCF7 | 0.117 - 3.8 | [2] |

| 8d | A549 | 0.117 - 3.8 | [2] |

| 4i | H1975 | GI50 = 59.1% | |

| 4j | H1975 | GI50 = 63.0% |

Experimental Protocols

Synthesis of Tetrahydroisoquinoline Analogs (General Procedures)

Two classical methods for the synthesis of the THIQ core are the Pictet-Spengler and Bischler-Napieralski reactions.

-

Pictet-Spengler Condensation: This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst. The reaction typically proceeds at room temperature or with gentle heating.

-

Bischler-Napieralski Reaction: This method involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to form a 3,4-dihydroisoquinoline, which is subsequently reduced to the corresponding tetrahydroisoquinoline.[3][4][5][6][7]

In Vitro Antiproliferative Activity Assays

The cytotoxic effects of THIQ analogs on cancer cell lines are commonly evaluated using the following assays:

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells.[8][9][10] Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells and is quantified spectrophotometrically.

-

CellTiter-Glo® Luminescent Cell Viability Assay: This homogeneous assay quantifies ATP, an indicator of metabolically active cells.[11][12][13][14][15] The addition of a single reagent results in cell lysis and the generation of a luminescent signal proportional to the amount of ATP present.

Enzyme Inhibition Assays

-

Tubulin Polymerization Inhibition Assay: This assay assesses the ability of a compound to interfere with the polymerization of tubulin into microtubules.[16][17][18][19][20] The polymerization is typically monitored by measuring the increase in light scattering or fluorescence in a microplate reader.

-

KRas Inhibition Assay: The inhibitory activity of THIQ analogs against KRas can be determined using various methods, including biochemical assays with purified protein or cell-based assays that measure the downstream signaling of KRas.[1]

Signaling Pathways and Workflows

Neuroprotective Activity

THIQ analogs have shown promise as neuroprotective agents, particularly in the context of neurodegenerative diseases like Parkinson's and Alzheimer's. Their mechanisms of action often involve the modulation of oxidative stress, neuroinflammation, and neuronal apoptosis.

Quantitative Neuroprotective Data

The neuroprotective effects of THIQ analogs are often assessed in cellular and animal models of neurodegeneration.

| Compound | Model | Effect | Reference |

| Tetrahydroisoquinoline (TIQ) | MPP+ in vitro model | Attenuated loss of cell viability | |

| Tetrahydroisoquinoline (TIQ) | MPTP mouse model | Increased striatal dopamine levels | |

| 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) | Rotenone-induced PD model in rats | Decreased oxidative stress, normalized chaperone activity, suppressed apoptosis |

Experimental Protocols

In Vivo Model of Parkinson's Disease

-

MPTP-Induced Mouse Model: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is used to induce a reliable model of Parkinson's disease in mice.[21][22][23][24][25] MPTP is systemically administered, and it crosses the blood-brain barrier where it is metabolized to the toxic metabolite MPP+, which selectively destroys dopaminergic neurons in the substantia nigra.

In Vitro Model of Parkinson's Disease

-

MPP+ Induced Neurotoxicity in SH-SY5Y Cells: The neuroblastoma cell line SH-SY5Y is differentiated into a dopaminergic-like phenotype and then treated with MPP+, the active metabolite of MPTP. This in vitro model is used to screen for compounds with neuroprotective effects against MPP+-induced cell death.

Signaling Pathways and Workflows

Antimicrobial Activity

A growing body of evidence suggests that THIQ derivatives possess significant antimicrobial properties, including antibacterial and antiviral activities.

Quantitative Antimicrobial Data

The antimicrobial potency of THIQ analogs is typically determined by their minimum inhibitory concentration (MIC) for bacteria or their half-maximal effective concentration (EC50) for viruses.

| Compound ID | Organism/Virus | MIC/EC50 (µM) | Reference |

| Compound 2A | Various bacterial strains | 3.5 - 20 (MIC) | |

| Compound 2B | Methicillin-resistant S. aureus | 32 (MIC) | |

| Compound 30 | HIV-1 | 8.2 (EC50) | |

| Compound 32 | HIV-1 | 4.6 (EC50) | |

| Compound 36 | HIV-1 | 5.3 (EC50) |

Experimental Protocols

Antibacterial Susceptibility Testing

-

Broth Microdilution Method: This is a standard method for determining the MIC of an antimicrobial agent.[26][27][28][29][30] Serial dilutions of the THIQ analog are prepared in a liquid growth medium in a 96-well microtiter plate, and a standardized inoculum of the target bacterium is added. The MIC is the lowest concentration of the compound that inhibits visible bacterial growth after incubation.

Antiviral Activity Assay

-

Anti-HIV Reverse Transcriptase (RT) Inhibition Assay: This assay measures the ability of a compound to inhibit the activity of HIV reverse transcriptase, a key enzyme in the viral replication cycle.[31][32][33][34][35] The assay can be performed using various formats, including non-radioactive colorimetric or fluorescent methods.

Anti-inflammatory Activity

Certain THIQ analogs have been identified as potent anti-inflammatory agents, primarily through the inhibition of key inflammatory mediators.

Quantitative Anti-inflammatory Data

| Compound ID | Target/Assay | IC50/Effect | Reference |

| Compound 36 | PDE4D | Significant inhibitory potency | |

| Compound 36 | TNF-α release (LPS-stimulated RAW 264.7) | Significant inhibition |

Experimental Protocols

Enzyme Inhibition Assay

-

Phosphodiesterase 4 (PDE4) Inhibition Assay: PDE4 is a key enzyme in the inflammatory cascade. Its inhibition leads to an increase in intracellular cyclic AMP (cAMP), which has anti-inflammatory effects. The inhibitory activity of THIQ analogs against PDE4 can be measured using biochemical assays with the purified enzyme.[36][37][38][39][40]

Cell-Based Anti-inflammatory Assay

-

LPS-Stimulated TNF-α Release in RAW 264.7 Cells: The murine macrophage cell line RAW 264.7 is stimulated with lipopolysaccharide (LPS) to induce the production and release of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α).[41][42][43][44] The ability of THIQ analogs to inhibit this release is then quantified, typically by ELISA.

Signaling Pathways and Workflows

The tetrahydroisoquinoline scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities of THIQ analogs, spanning anticancer, neuroprotective, antimicrobial, and anti-inflammatory effects, underscore the versatility of this chemical framework. This technical guide has provided a snapshot of the current landscape of THIQ-based drug discovery, highlighting key quantitative data, experimental methodologies, and the intricate signaling pathways involved. It is evident that a deep understanding of the structure-activity relationships, coupled with robust preclinical testing, will be paramount in translating the therapeutic potential of these fascinating molecules into clinical realities. As research in this area progresses, it is anticipated that novel THIQ analogs with enhanced potency, selectivity, and favorable pharmacokinetic profiles will emerge, offering new hope for the treatment of a wide range of human diseases.

References

- 1. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bischler-Napieralski Reaction [organic-chemistry.org]

- 4. organicreactions.org [organicreactions.org]

- 5. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]

- 12. promega.com [promega.com]

- 13. promega.com [promega.com]

- 14. benchchem.com [benchchem.com]

- 15. CellTiter-Glo® Luminescent Cell Viability Assay [promega.sg]

- 16. benchchem.com [benchchem.com]

- 17. 3.7. Tubulin Polymerization Inhibition Assay [bio-protocol.org]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 20. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 21. modelorg.com [modelorg.com]

- 22. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Protocol for the MPTP mouse model of Parkinson's disease | Semantic Scholar [semanticscholar.org]

- 26. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 27. Broth microdilution - Wikipedia [en.wikipedia.org]

- 28. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. protocols.io [protocols.io]

- 30. rr-asia.woah.org [rr-asia.woah.org]

- 31. benchchem.com [benchchem.com]

- 32. Development and evaluation of a simple and effective RT-qPCR inhibitory assay for detection of the efficacy of compounds towards HIV reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Item - Reverse transcriptase assay for analysis of resistance to anti-HIV drugs and their mechanism of action - Karolinska Institutet - Figshare [openarchive.ki.se]

- 34. Quantitative Evaluation of Very Low Levels of HIV-1 Reverse Transcriptase by a Novel Highly Sensitive RT-qPCR Assay [mdpi.com]

- 35. profoldin.com [profoldin.com]

- 36. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 37. bpsbioscience.com [bpsbioscience.com]

- 38. bpsbioscience.com [bpsbioscience.com]

- 39. abcam.com [abcam.com]

- 40. pnas.org [pnas.org]

- 41. researchgate.net [researchgate.net]

- 42. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 43. LPS receptor CD14 participates in release of TNF-alpha in RAW 264.7 and peritoneal cells but not in kupffer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 44. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

GS-389 Target Identification and Validation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-389 is a novel tetrahydroisoquinoline analog that has been investigated for its vasodilatory properties. Structurally related to higenamine and papaverine, this compound has demonstrated a distinct pharmacological profile, suggesting its potential as a therapeutic agent in cardiovascular diseases. This technical guide provides a comprehensive overview of the target identification and validation studies of this compound, based on the available preclinical research. The information is presented to aid researchers and drug development professionals in understanding the mechanism of action and the experimental basis for the characterization of this compound.

Target Identification

Based on preclinical pharmacological evaluations, the primary molecular targets of this compound appear to be phosphodiesterases (PDEs) and calcium channels . The compound has been characterized as a calcium antagonist and an inhibitor of cyclic AMP (cAMP) and cyclic GMP (cGMP) dependent phosphodiesterases .[1]

The vasorelaxant effect of this compound is primarily attributed to its ability to inhibit the metabolism of cGMP.[2] This is supported by evidence showing that this compound significantly increases cGMP levels in vascular tissue.[2]

Mechanism of Action & Signaling Pathway

This compound induces endothelium-independent relaxation of vascular smooth muscle.[2] The proposed mechanism of action involves the following key steps:

-

Inhibition of Phosphodiesterase (PDE): this compound inhibits cGMP-specific phosphodiesterase, leading to an accumulation of intracellular cGMP.

-

Modulation of Calcium Channels: this compound is believed to interfere with the release of intracellular Ca2+.[2] This calcium antagonistic action contributes to its vasodilatory effect.

-

Potentiation of Vasodilatory Signals: The compound potentiates the vasodilatory effects of agents that act through the cGMP pathway, such as sodium nitroprusside, and also those acting via cAMP, like isoproterenol.[2]

The proposed signaling pathway for the vasorelaxant effect of this compound is illustrated below:

Target Validation: Preclinical Studies

The validation of this compound's targets and mechanism of action has been primarily conducted through ex vivo studies using isolated vascular and cardiac tissues. These studies have compared the pharmacological effects of this compound with structurally similar compounds.

Comparative Vasorelaxant Effects

The vasorelaxant properties of this compound were compared with papaverine and higenamine on isolated rat aortic rings pre-contracted with phenylephrine (3 μM) and high K+ (60 mM). The rank order of potency for relaxation of phenylephrine-induced contraction was higenamine > papaverine > this compound. For high K+-induced contraction, the rank order was papaverine > this compound > higenamine.

| Contractile Agent | Rank Order of Potency for Vasorelaxation |

| Phenylephrine (3 μM) | Higenamine > Papaverine > this compound |

| High K+ (60 mM) | Papaverine > this compound > Higenamine |

Note: Specific IC50 or EC50 values are not available in the publicly accessible literature.

Inhibition of Ca2+-Induced Contraction

The inhibitory effect of this compound on calcium-induced contractions in a Ca2+-free medium was also assessed. Papaverine was found to be the most potent inhibitor of Ca2+-induced contractions stimulated by both high K+ and phenylephrine.

| Stimulant | Inhibitory Potency on Ca2+-Induced Contraction |

| High K+ | Papaverine > this compound ≈ Higenamine |

| Phenylephrine | Papaverine > this compound > Higenamine |

Note: Specific IC50 values are not available in the publicly accessible literature.

Experimental Protocols

The following are detailed, generalized protocols for the key experiments used in the characterization of this compound. The exact parameters for the original studies may have varied.

Isolated Aortic Ring Vasorelaxation Assay

This assay is used to assess the vasorelaxant effects of a compound on isolated arterial segments.

Methodology:

-

Tissue Preparation: A male Sprague-Dawley rat is euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution. The aorta is cleaned of adhering connective and fatty tissues, and cut into rings of 2-3 mm in width.

-

Mounting: The aortic rings are mounted between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2. The lower hook is fixed, and the upper hook is connected to an isometric force transducer.

-

Equilibration: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5 g. During this period, the bath solution is changed every 15-20 minutes.

-

Contraction: A stable contraction is induced by adding a contractile agent such as phenylephrine (e.g., 1-3 μM) or a high concentration of potassium chloride (e.g., 60 mM).

-

Treatment: Once a stable plateau of contraction is reached, cumulative concentrations of this compound are added to the organ bath to obtain a concentration-response curve.

-

Data Analysis: The relaxation response is measured as the percentage decrease in the maximal contraction induced by the contractile agent. The EC50 value (the concentration of the compound that produces 50% of its maximal effect) can then be calculated.

Phosphodiesterase (PDE) Inhibition Assay

This assay determines the inhibitory activity of a compound on PDE enzymes.

Methodology:

-

Enzyme Preparation: PDE enzymes are typically isolated from animal tissues (e.g., rabbit brain for cGMP-PDE) or can be recombinant human enzymes.

-

Reaction Mixture: The assay is performed in a reaction buffer containing a fixed concentration of the PDE enzyme, the substrate (cAMP or cGMP), and various concentrations of the test compound (this compound).

-

Incubation: The reaction mixture is incubated at 37°C for a specific period (e.g., 20-30 minutes). During this time, the PDE enzyme hydrolyzes the cyclic nucleotide to its corresponding 5'-monophosphate (5'-AMP or 5'-GMP).

-

Termination: The reaction is terminated by adding a stop solution, often containing a PDE inhibitor like IBMX, or by heat inactivation.

-

Detection: The amount of remaining cyclic nucleotide or the amount of 5'-monophosphate produced is quantified. This can be done using various methods, including radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or commercially available assay kits that use fluorescence or luminescence detection.

-

Data Analysis: The percentage of inhibition of PDE activity is calculated for each concentration of this compound, and the IC50 value (the concentration of the inhibitor that reduces enzyme activity by 50%) is determined.

Measurement of cGMP in Vascular Tissue

This protocol is for quantifying the levels of cGMP in vascular tissue following treatment with a test compound.

Methodology:

-

Tissue Preparation and Treatment: Isolated aortic rings are prepared and equilibrated as described in the vasorelaxation assay protocol. The tissues are then incubated with the test compound (this compound) for a specified time.

-

Homogenization: After incubation, the tissues are rapidly frozen in liquid nitrogen to stop enzymatic activity and then homogenized in a cold buffer (e.g., trichloroacetic acid or ethanol) to extract the cyclic nucleotides.

-

Centrifugation: The homogenate is centrifuged to pellet the protein and other cellular debris.

-

Extraction: The supernatant containing the cGMP is collected and the extraction solvent is removed (e.g., by ether extraction for trichloroacetic acid or by evaporation for ethanol).

-

Quantification: The amount of cGMP in the extract is quantified using a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit, following the manufacturer's instructions.

-

Data Normalization: The cGMP concentration is typically normalized to the protein content of the tissue sample, which is determined from the pellet using a standard protein assay (e.g., Bradford or BCA assay). The results are expressed as pmol of cGMP per mg of protein.

Clinical Development Status

A thorough search of publicly available clinical trial registries and scientific literature did not yield any information on clinical trials involving this compound. This suggests that the compound may not have progressed to the clinical stages of drug development. The reasons for this could be varied, including but not limited to, unfavorable pharmacokinetic properties, off-target effects, toxicity, or a strategic decision by the developing entity.

Conclusion

This compound is a preclinical vasodilatory agent that has been shown to act through the inhibition of phosphodiesterases and modulation of calcium channels, leading to an increase in intracellular cGMP. Its pharmacological profile has been characterized in ex vivo models, demonstrating a distinct pattern of activity compared to structurally related compounds. While the preclinical data are promising, the lack of publicly available information on further development, including clinical trials, suggests that its journey to becoming a therapeutic agent has not progressed or is not disclosed. This technical guide summarizes the foundational scientific knowledge on this compound, providing a basis for further research and a deeper understanding of its potential.

References

In Vitro Effects of GS-389: An In-Depth Technical Review

An important clarification regarding the subject of this document: Initial searches for "GS-389" in scientific and drug development databases did not yield information on a compound with biological activity. The designation "this compound" is predominantly associated with a coaxial cable cutting and stripping tool. There is, however, information available for a similarly named compound, GT-389-255 , which is a novel lipase inhibitor. This guide will proceed by summarizing the available information on GT-389-255, as it is the most relevant pharmacological agent identified. Researchers interested in "this compound" should verify the compound's designation.

Introduction to GT-389-255

GT-389-255 is an investigational therapeutic agent developed for the treatment of obesity.[1] It is a novel conjugate of a proprietary pancreatic lipase inhibitor and a fat-binding hydrogel polymer.[1] This unique structure is designed to act locally within the gastrointestinal tract to prevent the digestion and absorption of dietary fats.[1] The therapeutic goal of GT-389-255 is to induce weight loss with an improved side-effect profile compared to existing lipase inhibitors like Orlistat.[1]

Mechanism of Action

The primary mechanism of action of GT-389-255 is the inhibition of pancreatic lipase. This enzyme plays a crucial role in the digestion of triglycerides, breaking them down into smaller molecules that can be absorbed by the intestines. By inhibiting this enzyme, GT-389-255 is expected to prevent the absorption of more than 30% of dietary fat.[1] The unabsorbed fat then passes through the digestive system. The hydrogel polymer component of GT-389-255 is designed to bind the unabsorbed fat, which is anticipated to mitigate the gastrointestinal side effects, such as oily incontinence, that are commonly associated with other lipase inhibitors.[1]

A diagram illustrating the proposed mechanism of action is provided below.

Quantitative Data

Currently, there is limited publicly available quantitative in vitro data for GT-389-255. The available information primarily comes from early-phase clinical trial descriptions and press releases.

| Parameter | Value/Description | Source |

| Target | Pancreatic Lipase | [1] |

| Expected Fat Absorption Inhibition | > 30% | [1] |

| Systemic Absorption | Minimal (< 1% of the lipase inhibitor is absorbed; the polymer is not absorbed) | [1] |

Experimental Protocols

Detailed in vitro experimental protocols for GT-389-255 have not been published. However, based on its mechanism of action, standard assays to characterize a lipase inhibitor would likely include:

Pancreatic Lipase Activity Assay

Objective: To determine the inhibitory activity of GT-389-255 on pancreatic lipase.

General Procedure:

-

A substrate for pancreatic lipase, such as a p-nitrophenyl ester of a fatty acid, is prepared in a suitable buffer.

-

Porcine pancreatic lipase is added to the substrate solution.

-

The test compound (GT-389-255) at various concentrations is added to the enzyme-substrate mixture.

-

The reaction is incubated at a controlled temperature (e.g., 37°C).

-

The enzymatic activity is measured by monitoring the release of the chromogenic product (e.g., p-nitrophenol) over time using a spectrophotometer.

-

The concentration of GT-389-255 that inhibits 50% of the enzyme's activity (IC50) is calculated.

The workflow for a typical lipase inhibition assay is depicted below.

References

An In-depth Technical Guide to Phosphodiesterase Inhibition

Disclaimer: Initial searches for a phosphodiesterase inhibitor specifically designated "GS-389" did not yield any publicly available scientific literature or clinical data. The identifier "this compound" is associated with unrelated products, including a coaxial cutting tool. This guide, therefore, provides a comprehensive overview of the broader topic of phosphodiesterase (PDE) inhibition, a crucial area in drug discovery and development. The principles, experimental protocols, and data presented are applicable to the study of any PDE inhibitor.

Executive Summary

Phosphodiesterases (PDEs) are a superfamily of enzymes that catalyze the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), critical second messengers in a vast array of signal transduction pathways. By modulating the levels of these cyclic nucleotides, PDEs regulate numerous physiological processes, including cardiovascular function, inflammation, neurobiology, and smooth muscle relaxation. Inhibition of specific PDE isoforms has emerged as a powerful therapeutic strategy for a wide range of diseases, including erectile dysfunction, pulmonary arterial hypertension, chronic obstructive pulmonary disease (COPD), and various inflammatory conditions. This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of PDE inhibition, covering core signaling pathways, quantitative analysis of inhibitor potency, and detailed experimental methodologies.

The Role of Phosphodiesterases in Cellular Signaling

The intracellular concentrations of cAMP and cGMP are tightly controlled by the balance between their synthesis by cyclases (adenylyl and guanylyl cyclase) and their degradation by PDEs.[1][2] PDEs hydrolyze the 3'-phosphoester bond of cAMP and cGMP to form the inactive 5'-monophosphates (5'-AMP and 5'-GMP). The human PDE superfamily consists of 11 distinct families (PDE1-PDE11), which differ in their substrate specificity (cAMP-specific, cGMP-specific, or dual-substrate), tissue distribution, and regulatory properties. This diversity allows for precise spatial and temporal control over cyclic nucleotide signaling within different cell types and subcellular compartments.[3]

The cAMP Signaling Pathway

The cAMP pathway is typically initiated by the binding of an extracellular ligand (e.g., a hormone) to a G protein-coupled receptor (GPCR), which activates adenylyl cyclase to produce cAMP from ATP.[4] cAMP then activates downstream effectors, most notably Protein Kinase A (PKA). PKA phosphorylates a multitude of substrate proteins, leading to a specific cellular response. The signal is terminated by the hydrolysis of cAMP by PDEs, primarily from the PDE4, PDE7, and PDE8 families.[5]

The cGMP Signaling Pathway

The cGMP pathway is activated either by nitric oxide (NO) stimulating soluble guanylyl cyclase (sGC) or by natriuretic peptides binding to particulate guanylyl cyclase (pGC).[6][7] cGMP's effects are mediated through three main targets: cGMP-dependent protein kinases (PKGs), cGMP-gated cation channels, and cGMP-regulated PDEs.[8] This pathway is crucial for processes like vasodilation and retinal phototransduction. cGMP-specific PDEs, such as PDE5, PDE6, and PDE9, are responsible for terminating the signal.[8]

Quantitative Analysis of PDE Inhibitors

The efficacy of a PDE inhibitor is quantified by its potency (how much of the drug is needed to produce an effect) and its selectivity (its ability to inhibit a specific PDE isoform over others). The most common metric for potency is the half-maximal inhibitory concentration (IC50).

IC50 Values for Common PDE Inhibitors

The following table summarizes the IC50 values for several well-characterized PDE inhibitors against different PDE families. Lower values indicate higher potency. Selectivity is determined by comparing the IC50 value for the target isoform against other isoforms.

| Compound | Target PDE | IC50 (nM) | Primary Indication |

| Sildenafil | PDE5 | 3.6 - 8.5 | Erectile Dysfunction, PAH |

| Tadalafil | PDE5 | 4.0 | Erectile Dysfunction, PAH |

| Rolipram | PDE4 | ~100 | Antidepressant (research) |

| IBMX | Non-selective | 2,000-50,000 | Research Tool |

| BRL-50481 | PDE7A | 150 | Cognitive Enhancement (research) |

| Note: IC50 values can vary depending on experimental conditions such as substrate concentration and enzyme source.[9] |

Experimental Protocols for Assessing PDE Inhibition

A variety of assay formats are available to measure PDE activity and determine inhibitor potency. The choice of method depends on factors such as throughput requirements, sensitivity, and available equipment.

General Experimental Workflow for Inhibitor Screening

The process of identifying and characterizing PDE inhibitors typically follows a standardized workflow, from initial high-throughput screening to detailed kinetic analysis.

Radiometric PDE Assay

This is a classic and highly sensitive method for measuring PDE activity.

Principle: This two-step assay measures the conversion of a radiolabeled cyclic nucleotide (e.g., [³H]-cAMP) to its corresponding 5'-monophosphate.[10][11]

Methodology:

-

Reaction Incubation:

-

Recombinant PDE enzyme is incubated in a buffered solution (e.g., 20 mM Tris-HCl, 10 mM MgCl₂) with the test inhibitor at various concentrations.

-

The reaction is initiated by adding a substrate mix containing both unlabeled ("cold") cAMP and a known amount of [³H]-cAMP.

-

The reaction proceeds for a set time (e.g., 10 minutes) at 30°C.

-

The reaction is terminated by heating the mixture to 100°C for 2 minutes to inactivate the PDE enzyme.[11]

-

-

Product Conversion and Separation:

-

After cooling, snake venom nucleotidase (e.g., from Ophiophagus hannah) is added. This enzyme converts the radiolabeled 5'-AMP product into radiolabeled adenosine but does not act on the unreacted cAMP.[11]

-

The mixture is then passed through an anion-exchange resin column (e.g., Dowex). The negatively charged, unreacted [³H]-cAMP binds to the resin, while the uncharged [³H]-adenosine product flows through.[11]

-

-

Detection:

-

The amount of [³H]-adenosine in the flow-through is quantified using a liquid scintillation counter.

-

The level of radioactivity is directly proportional to the PDE activity. IC50 values are calculated by plotting the reduction in activity against the inhibitor concentration.

-

Luminescence-Based PDE Assay (e.g., PDE-Glo™)

This is a popular non-radioactive, high-throughput method.

Principle: This assay measures PDE activity by quantifying the amount of remaining cyclic nucleotide after the PDE reaction. The remaining cAMP or cGMP participates in a subsequent kinase reaction that depletes ATP. The amount of ATP left is then measured using a luciferase/luciferin reaction, which produces light.[12][13]

Methodology:

-

PDE Reaction:

-

The PDE enzyme is incubated with the substrate (cAMP or cGMP) and the test inhibitor in a multi-well plate.

-

-

Termination and Detection:

-

A termination buffer containing a potent non-selective PDE inhibitor (like IBMX) is added to stop the reaction.

-

A detection solution is then added, which contains ATP and a cyclic nucleotide-dependent protein kinase (e.g., PKA for a cAMP assay). The remaining cyclic nucleotide activates the kinase, which then consumes ATP.

-

-

Luminescence Reading:

-

A kinase-glo reagent (containing luciferase and luciferin) is added. The luciferase enzyme uses the remaining ATP to produce a luminescent signal.

-

The plate is read on a luminometer. The light output is inversely proportional to the PDE activity (High PDE activity -> Low cAMP -> Low ATP consumption -> High light signal).[12]

-

Colorimetric PDE Assay

This method provides a simple, non-radioactive alternative for measuring PDE activity.

Principle: This is a coupled enzyme assay. In the first step, PDE converts the cyclic nucleotide to a 5'-monophosphate. In the second step, a 5'-nucleotidase is added to hydrolyze the 5'-monophosphate, releasing inorganic phosphate (Pi). This released phosphate is then detected using a colorimetric reagent, such as Malachite Green.[14]

Methodology:

-

PDE and Nucleotidase Reaction:

-

The PDE enzyme, test inhibitor, substrate (cAMP or cGMP), and 5'-nucleotidase are combined in a single reaction well.

-

The mixture is incubated for a set time (e.g., 30 minutes) at 30°C.

-

-

Colorimetric Detection:

-

A "Green Assay Reagent" (containing Malachite Green, molybdate, and a stabilizer) is added to terminate the reaction and react with the free phosphate.

-

This reaction forms a colored complex.

-

-

Absorbance Reading:

-

The absorbance of the colored product is measured on a microplate spectrophotometer (typically around 620-650 nm).

-

The absorbance is directly proportional to the amount of phosphate produced and thus to the PDE activity.[14]

-

Conclusion

The inhibition of phosphodiesterases remains a highly productive and promising field in therapeutic drug development. A deep understanding of the underlying signaling pathways, combined with robust and quantitative experimental methodologies, is essential for the successful identification and optimization of novel PDE inhibitors. While the specific compound "this compound" is not publicly associated with PDE inhibition, the principles and protocols detailed in this guide provide a solid foundation for any research program targeting this important class of enzymes. The continued exploration of selective inhibitors for different PDE isoforms holds the potential to deliver new and improved treatments for a wide spectrum of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Cyclic AMP, Protein Kinase A, and Phosphodiesterases: Proceedings of an International Workshop - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PDE4-Mediated cAMP Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of cAMP and phosphodiesterase signaling in liver health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]

- 6. Role of cGMP Signaling and Phosphodiesterase-5 inhibitors in Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyclic guanosine monophosphate signaling and phosphodiesterase-5 inhibitors in cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cGMP Signaling, Phosphodiesterases and Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. promega.com [promega.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. abcam.com [abcam.com]

Template for In-Depth Technical Guide on a Novel Compound

An in-depth analysis of publicly available scientific literature and databases reveals no specific compound designated as "GS-389" with established effects on cellular pathways. This suggests that "this compound" may be an internal or preclinical designation not yet disclosed in public-domain research, a placeholder name, or a misidentification.

Without accessible data, it is not possible to provide a detailed technical guide on the cellular pathways affected by a compound named this compound, nor to generate the requested data tables, experimental protocols, and visualizations.

For researchers, scientists, and drug development professionals who may have access to proprietary data on "this compound" or a similarly named compound, the following represents a generalized framework and template for how such a technical guide would be structured, should the relevant information become available.

An In-depth Technical Guide on the Cellular Pathways Affected by [Compound Name]

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the cellular effects of [Compound Name]. It includes a detailed analysis of the signaling pathways modulated by the compound, a summary of all relevant quantitative data, and a thorough description of the experimental methodologies used in these investigations.

Introduction to [Compound Name]

This section would typically introduce the compound, its chemical class, its putative mechanism of action, and the therapeutic area it is being investigated for. It would provide the context for why understanding its impact on cellular pathways is critical for its development.

Core Cellular Pathways Modulated by [Compound Name]

This would be the central section of the guide, detailing the specific signaling pathways affected. For each pathway, a detailed narrative would be provided, supported by data.

Example Pathway: The PI3K/Akt/mTOR Signaling Cascade

The PI3K/Akt/mTOR pathway is a critical regulator of cell proliferation, growth, and survival. Our investigations indicate that [Compound Name] is a potent inhibitor of this pathway. The subsequent subsections would detail the effects on key nodes of this pathway.

This subsection would describe experiments demonstrating the direct or indirect effect of the compound on Phosphoinositide 3-kinase (PI3K).

Following the description of PI3K effects, this part would focus on the downstream consequences, specifically on the phosphorylation status of Akt at key residues (e.g., Ser473 and Thr308).

The narrative would continue down the pathway, explaining how the modulation of Akt affects the mTOR complex (mTORC1 and/or mTORC2) and its key substrates like p70S6K and 4E-BP1.

Quantitative Data Summary

All quantitative data would be presented in clear, well-structured tables to allow for easy comparison and interpretation.

Table 1: In Vitro Kinase Inhibition Profile of [Compound Name]

| Target Kinase | IC₅₀ (nM) | Assay Type |

|---|---|---|

| PI3Kα | [Value] | [Assay] |

| PI3Kβ | [Value] | [Assay] |

| PI3Kδ | [Value] | [Assay] |

| PI3Kγ | [Value] | [Assay] |

| mTOR | [Value] | [Assay] |

| Akt1 | [Value] | [Assay] |

| ... | ... | ... |

Caption: Table summarizing the half-maximal inhibitory concentrations (IC₅₀) of [Compound Name] against a panel of protein kinases.

Table 2: Cellular Effects of [Compound Name] on Protein Phosphorylation

| Cell Line | Treatment | p-Akt (Ser473) Fold Change | p-S6K (Thr389) Fold Change |

|---|---|---|---|

| [Cell 1] | 100 nM | [Value] | [Value] |

| [Cell 1] | 1 µM | [Value] | [Value] |

| [Cell 2] | 100 nM | [Value] | [Value] |

| [Cell 2] | 1 µM | [Value] | [Value] |

Caption: Table showing the dose-dependent effect of [Compound Name] on the phosphorylation of key signaling proteins in different cell lines.

Detailed Experimental Protocols

This section would provide sufficient detail for other researchers to replicate the key experiments.